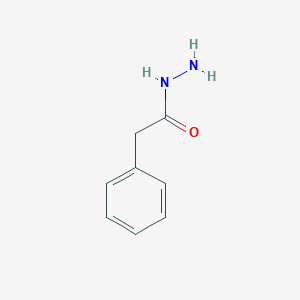

2-Phenylacetohydrazide

Description

Properties

IUPAC Name |

2-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTCVTJCJMVIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061327 | |

| Record name | 2-Phenylacetic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-39-3 | |

| Record name | (2-Phenylacetyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylacetic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylacetohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Y5SE9D4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Phenylacetohydrazide: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenylacetohydrazide, a versatile chemical intermediate. It details the compound's core properties, provides established experimental protocols for its synthesis and derivatization, and explores its applications as a key building block in the development of novel therapeutic agents.

Core Properties and Identification

This compound, also known as phenylacetylhydrazine, is a hydrazide derivative of phenylacetic acid. It is a crucial precursor in the synthesis of various heterocyclic compounds with significant biological activities. It is important to distinguish it from its isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0), where the phenyl group is attached directly to the hydrazine moiety.

Physicochemical and Identification Data

A summary of the key quantitative and identifying properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 937-39-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Melting Point | 115-117 °C | [1][3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in hot water and alcohol; slightly soluble in ether. | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenylacetylhydrazine, Phenylacetic hydrazide, Benzeneacetic acid, hydrazide | [1][2] |

| InChI Key | FPTCVTJCJMVIDV-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)CC(=O)NN | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion into biologically active derivatives are provided below. These protocols are based on established chemical literature and can be adapted for specific research needs.

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phenylacetic acid. The first step is an esterification to create a more reactive intermediate, followed by hydrazinolysis.

Step 1: Esterification of Phenylacetic Acid to Ethyl Phenylacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid (1 equivalent) in absolute ethanol (5-10 volumes).

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 portions).

-

Purification: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield ethyl phenylacetate.

Step 2: Hydrazinolysis of Ethyl Phenylacetate

-

Reaction Setup: Dissolve the ethyl phenylacetate (1 equivalent) obtained from the previous step in absolute ethanol (5-10 volumes) in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (80-100% solution, 2 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the consumption of the ester by TLC.

-

Product Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath to precipitate the this compound.

-

Purification: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol or n-hexane, and dry under vacuum.[5] The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)

Hydrazones, a class of Schiff bases, are readily synthesized from this compound and are known to possess diverse biological activities.[5][6]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added as a catalyst.[7]

-

Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[5][7] Monitor the reaction by TLC.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the product can be isolated by pouring the reaction mixture into crushed ice.[7]

-

Purification: Collect the solid product by filtration, wash with cold n-hexane or ethanol, and dry.[5] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Role in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The hydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a key pharmacophore and a reactive handle for synthesizing a wide range of heterocyclic compounds.[8]

As a Precursor to Bioactive Molecules

Hydrazones derived from this compound have demonstrated a broad spectrum of pharmacological activities. These include:

-

Antimicrobial and Antifungal Activity: Many phenylhydrazide derivatives have shown potential as agents against various strains of bacteria and fungi, including fluconazole-resistant Candida albicans.[5][9]

-

Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is a known pharmacophore in compounds that inhibit enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways.[10][11]

-

Anticonvulsant Activity: Certain hydrazide-hydrazone structures have been investigated for their potential to manage seizures.[5][6]

-

Anticancer and Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, relevant in diabetes management, and for their cytotoxic effects on cancer cell lines.[6][11]

The synthesis of these derivatives allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties (ADME/Tox). The interaction of these compounds with serum albumins, like BSA, is often studied using techniques such as fluorescence spectroscopy to predict their distribution and bioavailability in vivo.[5]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis, characterization, and BSA binding studies of newfangled this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]

- 10. This compound for synthesis 114-83-0 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of 2-Phenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenylacetohydrazide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations to illustrate key processes and relationships.

Chemical Identity and Physical Properties

This compound, with the CAS number 937-39-3, is a hydrazide derivative of phenylacetic acid. It is important to distinguish it from its structural isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and derivatives with potential pharmacological activities.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | White to beige crystalline solid/needles | |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 364.9 °C at 760 mmHg (Predicted) | |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol. | [3] |

| pKa | 13.07 ± 0.18 (Predicted) | |

| LogP | 1.31020 (Predicted) | |

| CAS Number | 937-39-3 | [1] |

| InChI | InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | [1] |

| SMILES | C1=CC=C(C=C1)CC(=O)NN | [1] |

Synthesis of this compound

This compound can be synthesized through the hydrazinolysis of an ester of phenylacetic acid, such as ethyl phenylacetate, with hydrazine hydrate.

Experimental Protocol: Synthesis from Ethyl Phenylacetate

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Ethyl phenylacetate

-

Hydrazine hydrate (85-100%)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 2 equivalents) dropwise at room temperature. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield white to beige needles.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Synthesis Workflow of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | br s | 2H | -NH₂ |

| ~3.45 | s | 2H | -CH₂- |

| ~8.90 | br s | 1H | -NH- |

Note: The chemical shifts of the -NH and -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (carbonyl) |

| ~135 | C (quaternary aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~127 | CH (aromatic) |

| ~41 | -CH₂- |

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amide and amine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 3000 - 2850 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| ~1500, ~1450 | C=C stretching (aromatic) |

Mass Spectrometry Data

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from cleavage of the C-C bond adjacent to the phenyl group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chemical Reactivity and Biological Activity

Chemical Reactivity

This compound exhibits reactivity characteristic of hydrazides. The presence of the nucleophilic -NH₂ group and the carbonyl group allows for a variety of chemical transformations.

-

Condensation Reactions: It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to its use in the synthesis of more complex molecules.[4]

-

Oxidation: this compound can be oxidized. For instance, oxidation with hexachloroiridate(IV) leads to the formation of phenylacetic acid.

-

Cyclization Reactions: It is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which often exhibit interesting biological properties.

Biological Activity

While there is limited information on the specific biological mechanism of action of this compound itself, its derivatives have been the subject of considerable research in drug discovery.

-

Antimicrobial and Antifungal Activity: A wide range of hydrazone derivatives of this compound have demonstrated significant in vitro activity against various bacterial and fungal strains.[5]

-

Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects on cancer cell lines.[3]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as β-glucuronidase.[3]

The biological activities of these derivatives are often attributed to the formation of stable chelates with metal ions essential for microbial growth or the ability to interfere with key enzymatic pathways.

Logical Relationships of this compound

The following diagram illustrates the central role of this compound in relation to its properties, synthesis, and applications.

Caption: Key Aspects of this compound.

References

- 1. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 2-Phenylacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest for its potential biological activities. This document outlines the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.

Physicochemical Properties and Synthesis

This compound (C₈H₁₀N₂O) is a white crystalline solid with a molecular weight of 150.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 127-131 °C | [2] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 937-39-3 | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of an ester, such as ethyl phenylacetate, with hydrazine hydrate.[4][5]

Experimental Protocol: Synthesis from Ethyl Phenylacetate and Hydrazine Hydrate [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate in a suitable solvent like ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution of ethyl phenylacetate, add an excess of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.

The logical workflow for this synthesis is depicted below.

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet (broad) | 1H | -NH- |

| ~7.2-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.1 | Singlet (broad) | 2H | -NH₂ |

| ~3.3 | Singlet | 2H | -CH₂- |

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carbonyl) |

| ~136 | C (quaternary, aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy (Solid State)

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBR pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 4: Characteristic IR Absorption Peaks for this compound [6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3200 | Strong, Broad | N-H stretching (hydrazide NH and NH₂) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic CH₂) |

| ~1650 | Strong | C=O stretching (amide I band) |

| ~1600 | Medium | N-H bending (amide II band) and C=C stretching (aromatic) |

| ~1495, 1450 | Medium | C=C stretching (aromatic) |

| ~700, ~750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Table 5: Mass Spectrometry Data for this compound [9]

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~40 | Molecular ion [M]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~20 | [C₅H₅]⁺ |

| 51 | ~10 | [C₄H₃]⁺ |

The fragmentation pattern is consistent with the structure of this compound, with the base peak at m/z 91 corresponding to the stable tropylium ion formed by the cleavage of the bond between the carbonyl carbon and the methylene group.[6][10][11]

Biological Context: Inhibition of Monoamine Oxidase

Phenylhydrazine and its derivatives are known to act as inhibitors of monoamine oxidase (MAO), a family of enzymes that catalyze the oxidation of monoamines.[12][13][14] This inhibition is of significant interest in drug development, particularly for antidepressants and neuroprotective agents.[13]

The proposed mechanism of irreversible inhibition of MAO by arylalkylhydrazines involves the enzymatic conversion of the hydrazine to a diazene intermediate, which then reacts with molecular oxygen to form an alkyl radical. This radical subsequently forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[15]

This guide provides a comprehensive overview of the structural elucidation of this compound, integrating key spectroscopic data with experimental protocols and a relevant biological mechanism. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound for synthesis 114-83-0 [sigmaaldrich.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. whitman.edu [whitman.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rsc.org [rsc.org]

- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenylacetohydrazide from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The synthesis commences from phenylacetic acid and predominantly proceeds through two strategic pathways: the formation of a phenylacetyl chloride intermediate or the esterification of the starting carboxylic acid followed by hydrazinolysis. This document details the experimental protocols, presents comparative quantitative data, and visualizes the workflows for these synthetic strategies.

Core Synthetic Pathways

The conversion of phenylacetic acid to this compound is most commonly achieved via a two-step process. The initial step involves the activation of the carboxylic acid group of phenylacetic acid, either by converting it into a more reactive acid chloride or by transforming it into an ester. The subsequent step involves the reaction of this activated intermediate with hydrazine hydrate to yield the desired this compound.

An In-depth Technical Guide to 2-Phenylacetohydrazide Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide is a versatile scaffold in medicinal chemistry, serving as a precursor for a wide array of derivatives with significant therapeutic potential. These derivatives, often synthesized through the condensation with various aldehydes and ketones, have demonstrated a broad spectrum of biological activities. Their applications span across various fields, including the development of novel anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in drug discovery and development.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound derivatives involves the condensation reaction between this compound and a variety of aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of glacial acetic acid. The general scheme for this synthesis is depicted below.

The Multifaceted Biological Activities of 2-Phenylacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide, a versatile scaffold in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Hydrazide derivatives, including this compound, are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process, typically involving the reaction of a phenylacetic acid ester with hydrazine hydrate. For instance, phenylglyoxylic acid ethyl ester 2-acetylhydrazone can be dissolved in ethanol, followed by the slow addition of hydrazine hydrate to yield 2-acetylhydrazono-2-phenylacetohydrazide.[2] Derivatives can be further synthesized by reacting 2-phenylacetyl chloride with this compound in the presence of a base like sodium carbonate in an aqueous medium.[3]

A general workflow for the synthesis of hydrazide-hydrazone derivatives is depicted below:

Caption: General workflow for the synthesis of this compound and its hydrazone derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial properties against a range of bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Antimicrobial Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetamide & Benzohydrazide Derivatives | Escherichia coli | 0.64 - 5.65 | [4] |

| Phenylacetamide & Benzohydrazide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.64 - 5.65 | [4] |

| Hydrazide-hydrazones of Phenylacetic Acid (Compound 13) | Staphylococcus aureus ATCC 6538 | 1.95 | [5] |

| Hydrazide-hydrazones of Phenylacetic Acid (Compound 16) | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |

| Hydrazide-hydrazones of Phenylacetic Acid (Compound 11) | Staphylococcus aureus ATCC 6538 | 15.62 | [5] |

| Lactic acid hydrazide-hydrazone 1 & 2 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [6] |

| Ethylparaben hydrazide-hydrazone | S. aureus | 2 | [6] |

| Ethylparaben hydrazide-hydrazone 3b | C. albicans | 64 | [6] |

| Pyrrolidine-2,5-dione derivatives (Compound 8) | Bacteria | 16-64 | [7] |

| Pyrrolidine-2,5-dione derivatives (Compound 8) | Yeasts | 64-256 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[8]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Test compound stock solution

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Standard antibiotic (positive control)

-

Solvent control

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.[8]

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.[8]

-

Control Wells: Prepare a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + solvent).[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8][9]

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control.[8]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.[8]

-

Result Interpretation: The MIC is the lowest concentration of the compound with no visible growth (turbidity).[8]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Quantitative Anticancer Data (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (prostate carcinoma) | 52 | [10][11] |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 (prostate carcinoma) | 80 | [10][11] |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (breast cancer) | 100 | [10][11] |

| Benzo[a]phenazine derivative (6) | HepG2 (liver carcinoma) | 0.21 | [12] |

| Benzo[a]phenazine derivative (6) | A549 (lung carcinoma) | 1.7 | [12] |

| Benzo[a]phenazine derivative (6) | MCF-7 (breast cancer) | 11.7 | [12] |

| Thiazole derivative (2e) | HCT116 (colorectal carcinoma) | 6.43 | [13] |

| Thiazole derivative (2e) | A549 (lung carcinoma) | 9.62 | [13] |

| Thiazole derivative (2e) | A375 (melanoma) | 8.07 | [13] |

| Hydrazide derivative (17) | HCT116 (colorectal carcinoma) | 0.329 (µg/ml) | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

-

96-well plates

-

Cells and test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 72 hours).[16]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 492 nm) using a microplate reader.[16]

Signaling Pathway: Induction of Apoptosis

Hydrazide derivatives can induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of caspases.[17]

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Anti-inflammatory Activity

Certain derivatives of this compound have shown promising anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][18][19]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound

-

Standard anti-inflammatory drug (e.g., indomethacin, phenylbutazone)

-

Plethysmometer or digital caliper

Procedure:

-

Animal Grouping: Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the test compound or standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[18][20]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.[18][20]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[21]

The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory mediators like TNF-α, IL-1β, nitric oxide (NO), and prostaglandin E2 (PGE2), as well as the enzymes iNOS and COX-2.[18]

Enzyme Inhibition

Hydrazide-containing compounds have a history as enzyme inhibitors, notably as monoamine oxidase (MAO) inhibitors.[22] Derivatives of this compound have also been investigated for their inhibitory activity against other enzymes like α-glucosidase.

Quantitative Enzyme Inhibition Data (IC50 Values)

| Compound/Derivative | Enzyme | IC50 | Reference |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7b) | α-Glucosidase | 14.48 nmol | [10] |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7d) | α-Glucosidase | 18.88 nmol | [10] |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (6g) | α-Glucosidase | 28.51 nmol | [10] |

| Ethanol extract of S. lanigera | α-Glucosidase | 27.07 µg/mL | [23] |

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

-

Purified enzyme or enzyme extract

-

Substrate for the enzyme

-

Inhibitor compound (test compound)

-

Buffer solution at the optimal pH for the enzyme

-

Cofactors (if required)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.[24]

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period.[24]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.[24]

-

Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[24]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against different inhibitor concentrations.[25]

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. superchemistryclasses.com [superchemistryclasses.com]

- 25. benchchem.com [benchchem.com]

2-Phenylacetohydrazide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Phenylacetohydrazide, a derivative of hydrazine and phenylacetic acid, has emerged as a cornerstone building block in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and a modifiable phenyl ring, renders it an exceptionally versatile precursor for the construction of a wide array of complex organic molecules. This is particularly true in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and biologically active agents. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a focus on its role in generating key heterocyclic systems, detailed experimental protocols, and the biological significance of its derivatives.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Melting Point | 115-117 °C or 128-131 °C | [1][3] |

| Appearance | White powder | [2][4] |

| Assay | ≥98.0% (HPLC) | [2][4] |

| CAS Number | 114-83-0 | [2] |

The most common method for synthesizing this compound involves the reaction of a phenylacetic acid ester, such as ethyl phenylacetate, with hydrazine hydrate. The ester is typically refluxed with an excess of hydrazine hydrate in an alcoholic solvent like ethanol.

Caption: Synthesis of this compound.

Core Applications in Heterocyclic Synthesis

The true synthetic utility of this compound is demonstrated in its role as a precursor to a multitude of heterocyclic scaffolds. The hydrazide functional group provides the necessary nitrogen atoms and reactivity for cyclization reactions.

Synthesis of Pyrazole and Pyrazolone Derivatives

Pyrazoles and their derivatives are a prominent class of five-membered heterocycles known for a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[5] The synthesis often involves the condensation of this compound with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leading to the formation of pyrazolone rings.[6]

Caption: Synthesis of Pyrazolone Derivatives.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a valuable bioisostere for ester and amide groups, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.[7][8] These heterocycles can be synthesized from this compound through several routes, most commonly by oxidative cyclization of an acylhydrazone intermediate or by dehydration of a 1,2-diacylhydrazine. A frequent method involves reacting the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or triphenylphosphine.[7][9]

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles with significant applications in medicine and agriculture, found in numerous antifungal and anticancer drugs.[10] A common synthetic pathway starts with the reaction of this compound with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield a mercapto-triazole, which can be further functionalized.[11]

Caption: Synthesis of 1,2,4-Triazole Derivatives.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities including cardiotonic, antihypertensive, and anti-inflammatory effects.[12][13] A primary synthetic route involves the condensation of hydrazides with γ-keto acids or their esters.[14][15] The reaction of this compound with a compound like levulinic acid in a suitable solvent leads to the formation of the dihydropyridazinone ring system.[13]

Caption: Synthesis of Pyridazinone Derivatives.

Biological Significance and Drug Development

The derivatives of this compound are of significant interest to drug development professionals. The heterocyclic systems synthesized from this building block are scaffolds for compounds with a wide spectrum of biological activities. For instance, many derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like lipoxygenase (LOX) or as antidiabetic agents through the inhibition of α-glucosidase.[16] The structural diversity achievable from this single precursor allows for the creation of large compound libraries for high-throughput screening against various biological targets.

Caption: From Building Block to Bioactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Add ethyl phenylacetate (0.1 mol) and absolute ethanol (100 mL) to the flask.

-

Reaction: While stirring, slowly add hydrazine hydrate (0.2 mol, ~2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]

-

Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: General Procedure for the Synthesis of N'-Benzylidene-2-phenylacetohydrazide

This protocol describes the synthesis of hydrazone derivatives, which are often intermediates for further cyclization or can be final products themselves.[16]

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

-

Reagents: Add an equimolar amount of the desired aldehyde (e.g., benzaldehyde, 10 mmol) to the solution.

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the crude product with cold n-hexane (10 mL) and recrystallize from ethanol to yield the pure hydrazone derivative.[16]

Protocol 3: Synthesis of 2-Benzyl-5-phenyl-1,3,4-oxadiazole

-

Step A (Acylation): In a flask, react this compound (10 mmol) with benzoyl chloride (11 mmol) in the presence of a base like pyridine in a solvent such as dichloromethane (DCM) at 0 °C to room temperature to form the 1,2-diacylhydrazine intermediate.

-

Isolation of Intermediate: After the reaction is complete, perform an aqueous work-up to remove pyridine hydrochloride and excess reagents. Dry the organic layer and evaporate the solvent to obtain the crude diacylhydrazine.

-

Step B (Cyclodehydration): To the crude diacylhydrazine (5 mmol), add phosphorus oxychloride (POCl₃, 10 mL) carefully.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by filtration, wash with water, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound for synthesis 114-83-0 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound for synthesis 114-83-0 [sigmaaldrich.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. chemistryjournal.net [chemistryjournal.net]

- 11. scispace.com [scispace.com]

- 12. scispace.com [scispace.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. iglobaljournal.com [iglobaljournal.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Versatile Scaffold of 2-Phenylacetohydrazide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetohydrazide, a simple yet elegant molecule, has emerged as a privileged scaffold in the field of medicinal chemistry. Its inherent structural features, particularly the reactive hydrazide moiety, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the core applications of this compound in drug discovery, presenting a comprehensive overview of its synthesis, biological activities, and the experimental methodologies employed in its evaluation. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. Hydrazones, a prominent class of compounds derived from hydrazides, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process, typically involving the reaction of a phenylacetic acid ester with hydrazine hydrate. The resulting this compound can then be readily condensed with various aldehydes or ketones to yield a diverse library of hydrazone derivatives. This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Experimental Protocol: Synthesis of this compound Derivatives (General Procedure)

A general method for the synthesis of this compound derivatives, specifically hydrazones, involves the condensation of this compound with an appropriate aldehyde.[1]

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 2-hydroxybenzaldehyde)

-

Solvent (e.g., toluene, methanol, ethanol)

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

n-hexane

-

Ethyl acetate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add an equimolar amount of the desired aldehyde to the solution.

-

Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC using a mobile phase of n-hexane:ethyl acetate (1:1).

-

Upon completion of the reaction, the crude product often precipitates out of the solution.

-

Filter the crude product and wash it with cold n-hexane (10 mL).

-

Recrystallize the crude product from ethanol to obtain the purified this compound derivative.[1]

Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of compounds with significant antimicrobial properties.[2] Their mechanism of action is often attributed to the presence of the azomethine group (-NH–N=CH-), which is considered a key pharmacophore.[3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial and fungal strains.

| Compound ID | Substituent on Phenyl Ring | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

| Derivative 1 | 4-Nitro | 125 | 250 | 500 | 250 |

| Derivative 2 | 4-Chloro | 250 | 500 | >500 | 500 |

| Derivative 3 | 2-Hydroxy | 62.5 | 125 | 250 | 125 |

| Derivative 4 | Unsubstituted | 500 | >500 | >500 | >500 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual MIC values can vary depending on the specific derivative and the microbial strain tested.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a fundamental parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standard and widely used technique for determining MIC values.[3]

Materials:

-

Synthesized this compound derivatives

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring turbidity) or a visual reading aid

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.[3]

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[5]

Table 2: IC50 Values of this compound Derivatives against Various Cancer Cell Lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 5 | HCT-116 (Colon) | 10.8 |

| Derivative 6 | A549 (Lung) | 8.5 |

| Derivative 7 | PC-3 (Prostate) | 12.1 |

| Derivative 8 | MCF-7 (Breast) | 39.0 |

| Derivative 9 | MDA-MB-231 (Breast) | 35.1 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes.[6] IC50 values are highly dependent on the specific derivative and the cancer cell line tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8]

Materials:

-

Cancer cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Synthesized this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., SDS-HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Anti-inflammatory Activity

Derivatives of this compound have also shown potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Synthesized this compound derivatives

-

Pletysmometer or calipers

-

Vehicle (e.g., saline, Tween 80 solution)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compounds or the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.[11]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[10]

-

Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Anticonvulsant Activity

The this compound scaffold has also been explored for the development of anticonvulsant agents. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two standard preclinical models used to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.[12]

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests in Mice

Materials:

-

Mice

-

Electroconvulsiometer

-

Pentylenetetrazole (PTZ) solution

-

Synthesized this compound derivatives

-

Vehicle

-

Standard anticonvulsant drugs (e.g., Phenytoin for MES, Ethosuximide for scPTZ)

Procedure (MES Test):

-

Dosing: Administer the test compounds or a standard drug to groups of mice, typically intraperitoneally. A control group receives the vehicle.

-

Electroshock: At the time of peak effect of the drug, deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes.[13]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

Procedure (scPTZ Test):

-

Dosing: Administer the test compounds or a standard drug to groups of mice.

-

PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the limbs and/or whole body). The absence of clonic seizures for more than 5 seconds is considered protection.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of new drugs. For this compound derivatives, several potential mechanisms have been proposed, particularly in the context of their anticancer activity.

VEGFR-2 Inhibition in Angiogenesis

One of the key proposed mechanisms for the anticancer activity of some hydrazide-containing compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.[5]

Caption: Proposed signaling pathway of VEGFR-2 inhibition by this compound derivatives.

Induction of Apoptosis

Another significant mechanism of anticancer action for hydrazone derivatives is the induction of programmed cell death, or apoptosis.[5] This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of the apoptotic cascade.

Experimental and Logical Workflows

A systematic approach is essential in drug discovery research. The following diagrams illustrate typical workflows for the synthesis and evaluation of this compound derivatives.

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Caption: A logical workflow for the biological screening of this compound derivatives.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including infectious diseases, cancer, inflammation, and epilepsy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. psecommunity.org [psecommunity.org]

- 3. benchchem.com [benchchem.com]

- 4. turkjps.org [turkjps.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. journalsarchive.com [journalsarchive.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 2-Phenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Phenylacetohydrazide (CAS No. 114-83-0), also known as N-Acetyl-N'-phenylhydrazine. The information is collated from various Safety Data Sheets (SDS) to provide a robust resource for professionals handling this compound in a laboratory or research and development setting.

Section 1: Chemical Identification and Physical Properties

This compound is a crystalline solid used in organic synthesis and as a vascular tumor initiator in animal models.[1] Accurate identification and understanding its physical properties are foundational to its safe handling.

| Identifier | Value | Source(s) |

| CAS Number | 114-83-0 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O | [3][4][5] |

| Molecular Weight | 150.18 g/mol | [3][4] |

| Synonyms | N-Acetyl-N'-phenylhydrazine, 1-Acetyl-2-phenylhydrazine, Acetic acid 2-phenylhydrazide, Hydracetin, Pyrodin | [3][5] |

| Appearance | White to beige crystalline solid/powder | [1][2][3][4] |

| Physical Property | Value | Source(s) |

| Melting Point | 128 - 131 °C | [2][4] |

| Boiling Point | ~271.72 °C (estimate) | [5] |

| Flash Point | ~188.7 °C | [5] |

| Solubility | Soluble in hot water; moderately soluble in organic solvents like ethanol; less than 1 mg/mL in water at 19-20°C. | [1][2][5] |

| Vapor Pressure | 1E-06 mmHg at 25°C | [1] |

Section 2: Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

It is important for researchers to note that GHS classifications can vary slightly between suppliers. While most sources classify this compound as "Toxic if swallowed," other hazards like skin/eye irritation and potential carcinogenicity have also been noted. Always refer to the specific SDS provided by your supplier.

| Hazard Classification | GHS Category | Signal Word | Hazard Statement(s) |

| Acute Oral Toxicity | Category 3 | Danger | H301: Toxic if swallowed |

| Acute Dermal Toxicity | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |

Sources:[1][2][4][5]. Note: The most consistently reported and severe classification is Acute Oral Toxicity (Category 3). Other classifications are based on a composite of available SDSs.

GHS Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[4]

-

GHS07 (Exclamation Mark): Indicates skin/eye irritation, skin sensitization, or that the substance is harmful.

Section 3: Toxicological Data

Toxicological data provides quantitative insight into the potential health effects of a substance. The LD₅₀ (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population.[6] A lower LD₅₀ value indicates higher toxicity.

| Toxicity Data | Value | Species/Route | Source(s) |

| LD₅₀ (Oral) | 270 mg/kg | Mouse | [1][2][3][5][6] |

| LDLo (Intraperitoneal) | 150 mg/kg | Mouse | [5][6] |

Significance for Researchers: An oral LD₅₀ of 270 mg/kg in mice places this compound in GHS Category 3 for acute oral toxicity. This signifies a high degree of hazard from ingestion. Laboratory protocols must be designed to strictly prevent ingestion, including prohibiting eating, drinking, and smoking in the lab and ensuring thorough hand washing after handling.[1][7] The potential for skin absorption and inhalation toxicity, although classified as less severe (Category 4), necessitates the use of appropriate personal protective equipment (PPE) and engineering controls.

Note: Detailed experimental protocols for deriving LD₅₀ values are not provided in Safety Data Sheets. These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Section 4: Handling, Storage, and Personal Protection

Based on the identified hazards, specific protocols for safe handling, storage, and disposal are required.

Engineering Controls:

-

Work with this chemical should be conducted in a certified ducted fume hood to minimize inhalation exposure.[1]

-

Facilities must be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2] Contaminated clothing should not be allowed out of the workplace.[1]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[2]

Handling and Storage:

-

Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[1]

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed when not in use.[1]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[2]

Section 5: Emergency and First-Aid Procedures

A clear understanding of first-aid measures is essential for responding to accidental exposure. The following workflow outlines the recommended steps.

Caption: First-aid workflow for this compound exposure.

Section 6: Logical Relationships in Chemical Safety

The SDS follows a logical structure where the inherent properties of a chemical dictate its hazard classification, which in turn determines the necessary safety precautions. This relationship is crucial for creating a safe laboratory environment.

Caption: Logical flow from chemical properties to safety controls.

Section 7: Ecological and Disposal Considerations

-

Ecological Information: Data on the aquatic toxicity of this compound is limited in readily available SDSs.[1] However, related hydrazine compounds can be harmful or toxic to aquatic life. All releases to the environment should be avoided.

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.

This guide is intended to supplement, not replace, the specific Safety Data Sheet provided by the chemical manufacturer. Always consult the primary SDS for your specific material before initiating any work.

References

- 1. echemi.com [echemi.com]